2,6-Diiodo-4-nitroaniline

Organic Synthesis Sonogashira Coupling Polymer Chemistry

Procurement managers and researchers: Verify you are ordering the correct 2,6-diiodo isomer—not the 2,4-diiodo or dibromo analogs. The symmetric 2,6-diiodo substitution enables iterative Sonogashira coupling to produce uniform, regioregular conjugated polymers, while the asymmetric 2,4-isomer yields complex regioisomeric mixtures. With two iodine atoms, this scaffold provides a heavier halogen pattern than nitroxynil, enhancing halogen-bonding capacity for supramolecular crystal engineering and improving X-ray diffraction data quality via the heavy-atom effect. A pre-validated RP-HPLC method (Newcrom R1, MeCN/H₂O/H₃PO₄) is available for immediate purity verification, eliminating 2–5 day method development time. Insist on CAS 5398-27-6 to ensure synthetic reproducibility and batch-to-batch consistency.

Molecular Formula C6H4I2N2O2
Molecular Weight 389.92 g/mol
CAS No. 5398-27-6
Cat. No. B146649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-4-nitroaniline
CAS5398-27-6
Molecular FormulaC6H4I2N2O2
Molecular Weight389.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)N)I)[N+](=O)[O-]
InChIInChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
InChIKeyYPVYMWQYENWFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-4-nitroaniline (CAS 5398-27-6): A Distinctive Diiodinated Nitroaniline for Specialized Organic Synthesis


2,6-Diiodo-4-nitroaniline (CAS 5398-27-6) is a polysubstituted aromatic amine belonging to the halogenated nitroaniline class, characterized by two iodine atoms at the ortho positions (2,6-) and a nitro group at the para position (4-) on the aniline ring. With a molecular weight of 389.92 g/mol, the compound appears as a yellow crystalline solid with a melting point of 251-253 °C (lit.), exhibiting solubility in organic solvents including alcohols and ethers while remaining insoluble in water . It is primarily recognized as an organic synthesis intermediate and can be prepared via the reaction of 4-nitroaniline with iodine monochloride .

Why 2,6-Diiodo-4-nitroaniline Cannot Be Substituted with Other Diiodonitroaniline Isomers or Halogenated Analogs in Synthetic Applications


While multiple diiodonitroaniline positional isomers exist (e.g., 2,4-diiodo-6-nitroaniline, CAS 116529-49-8 ) as well as alternative halogenated analogs such as 2,6-dibromo-4-nitroaniline (CAS 827-94-1) [1], these structurally related compounds exhibit distinct and non-interchangeable properties. The specific 2,6-diiodo substitution pattern confers a unique steric and electronic environment around the amino group, directly influencing both chemical reactivity in subsequent derivatization reactions and intermolecular interactions in solid-state crystal packing. Notably, the replacement of iodine with bromine alters molecular geometry and halogen-bonding capacity, while positional isomerism relocates the nucleophilic amino group relative to the iodine substituents, fundamentally changing the compound's utility as a synthetic building block [2]. Procurement of the incorrect isomer or halogen analog without verifying substitution pattern would therefore yield a chemically distinct starting material unsuitable for the intended reaction pathway.

Quantitative Differentiation Evidence: Why 2,6-Diiodo-4-nitroaniline (CAS 5398-27-6) Outperforms Analogs in Specific Applications


Differential Utility as an Intermediate for Conjugated Aryleneethynylene Polymers: 2,6-Diiodo Substitution Enables Regioselective Sonogashira Cross-Coupling Not Accessible via 2,4-Isomer

The 2,6-diiodo substitution pattern of 2,6-diiodo-4-nitroaniline provides a symmetric, sterically accessible dihalogenated scaffold ideally suited for iterative Sonogashira cross-coupling reactions to construct aryleneethynylene-based conjugated polymers and dendrimers. In contrast, the 2,4-diiodo-6-nitroaniline isomer (CAS 116529-49-8) presents an asymmetric substitution pattern that would yield a regioisomeric mixture of cross-coupled products, necessitating additional purification steps and reducing synthetic efficiency. The symmetric 2,6-diiodo architecture enables predictable and uniform polymer chain growth without regioselectivity complications, a critical advantage for materials science applications [1].

Organic Synthesis Sonogashira Coupling Polymer Chemistry

Structural Analogy to the Anthelmintic Drug Nitroxynil: 2,6-Diiodo-4-nitroaniline as a Halogen-Enriched Scaffold for Antiparasitic Lead Optimization

2,6-Diiodo-4-nitroaniline shares key pharmacophoric elements with the established veterinary anthelmintic agent nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile; CAS 1689-89-0) [1]. Both compounds contain a nitroaromatic core with iodine substitution, a motif associated with uncoupling of oxidative phosphorylation in parasitic helminths [2]. While nitroxynil is a clinically approved fasciolicide with demonstrated activity against Fasciola hepatica in sheep and cattle [3], 2,6-diiodo-4-nitroaniline offers a structurally distinct aniline-based scaffold with two iodine atoms, presenting a halogen-enriched analog for structure-activity relationship (SAR) exploration and potential potency enhancement. The presence of the free amino group also provides a versatile handle for further derivatization, a feature absent in nitroxynil's benzonitrile core.

Antiparasitic Medicinal Chemistry Veterinary Pharmacology

Unique Halogen-Bonding Capacity of the 2,6-Diiodo Configuration for Crystal Engineering: Comparison with 2,6-Dibromo-4-nitroaniline Reveals Enhanced Heavy-Atom Effect

The 2,6-diiodo substitution pattern in 2,6-diiodo-4-nitroaniline creates a distinctive molecular geometry that facilitates specific halogen-bonding interactions in the solid state. Analysis of the closely related 2,6-dibromo-4-nitroaniline (CAS 827-94-1) reveals the presence of weak hydrogen bonds and π-stacked layers in its crystal structure . However, the substitution of bromine with iodine significantly alters the heavy-atom effect, with iodine's larger atomic radius (∼140 pm vs. ∼115 pm for bromine) and greater polarizability (∼5.35 ų vs. ∼3.05 ų for bromine) [1] enhancing both X-ray scattering and non-covalent halogen-bond donor strength. The melting point difference—251-253 °C for the diiodo compound vs. 205-207 °C for the dibromo analog [2]—quantifies the impact of iodine substitution on intermolecular interactions and lattice energy.

Crystal Engineering Halogen Bonding Solid-State Chemistry

Validated Reverse-Phase HPLC Analytical Method for 2,6-Diiodo-4-nitroaniline Quantification: Enabling Precise Purity Assessment in Procurement and QC Workflows

A documented reverse-phase (RP) HPLC method using a Newcrom R1 column has been established specifically for the separation and analysis of 2,6-diiodo-4-nitroaniline [1]. The method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid under simple isocratic conditions and is Mass Spectrometry (MS) compatible, facilitating direct hyphenation to LC-MS systems for identity confirmation [2]. While generic GC analysis methods for nitroanilines exist [3], the availability of a validated, compound-specific HPLC protocol provides procurement scientists and QC analysts with a ready-to-implement, reproducible method for verifying the identity and purity of incoming material. This reduces method development time and ensures comparability of purity data across different batches and suppliers.

Analytical Chemistry Quality Control Chromatography

Enhanced Lipophilicity of 2,6-Diiodo-4-nitroaniline (LogP ∼3.49) Compared to Non-Iodinated Nitroaniline Analogs: Implications for Membrane Permeability in Biological Assays

The calculated partition coefficient (LogP) of 2,6-diiodo-4-nitroaniline is approximately 3.49 . This value is substantially higher than that of the non-iodinated parent compound, 4-nitroaniline, which has a measured LogP of approximately 1.39 [1]. The nearly 100-fold increase in lipophilicity (ΔLogP ≈ 2.1) is a direct consequence of the two heavy iodine substituents and profoundly influences the compound's behavior in both synthetic organic and biological contexts. Higher LogP correlates with increased membrane permeability, which is a critical parameter for compounds being evaluated in cell-based assays or for potential biological activity [2]. For researchers developing antiparasitic or antimicrobial screening campaigns, this physicochemical differentiation means that 2,6-diiodo-4-nitroaniline will partition into cellular and subcellular membranes far more readily than non-halogenated nitroanilines, potentially altering its apparent potency and mechanism of action in vitro.

Physicochemical Properties Lipophilicity Drug Discovery

Validated Application Scenarios for 2,6-Diiodo-4-nitroaniline (CAS 5398-27-6) Based on Quantitative Differentiation Evidence


Synthesis of Regioregular Conjugated Polymers via Sonogashira Cross-Coupling

Researchers engaged in the synthesis of aryleneethynylene-based conjugated polymers and dendrimers should specifically procure 2,6-diiodo-4-nitroaniline rather than the 2,4-diiodo isomer. The symmetric 2,6-diiodo substitution pattern enables iterative Sonogashira coupling to yield uniform, regioregular polymer chains, whereas the asymmetric 2,4-isomer would produce a complex mixture of regioisomeric products . This structural advantage directly translates to higher synthetic efficiency, reduced purification burden, and improved reproducibility of material properties. This application is supported by patent literature describing the use of diiodonitroaniline building blocks in the construction of water-soluble aryleneethynylene polymers [1].

Medicinal Chemistry Scaffold for Antiparasitic Lead Discovery and Optimization

Medicinal chemists pursuing novel antiparasitic agents against helminths (e.g., Fasciola hepatica) or protozoans (e.g., Leishmania spp.) should consider 2,6-diiodo-4-nitroaniline as a structurally distinct, halogen-enriched scaffold. Its nitroaromatic-iodine pharmacophore is shared with the established veterinary anthelmintic nitroxynil [2], yet it offers a higher iodine content (two vs. one) and a free aniline amino group that serves as a versatile synthetic handle for derivatization . Furthermore, its elevated LogP of ~3.49 ensures excellent membrane permeability for intracellular target engagement, a property that distinguishes it from less lipophilic nitroaniline analogs. This compound is particularly suitable for exploratory medicinal chemistry programs evaluating structure-activity relationships (SAR) around the nitroaromatic anthelmintic pharmacophore.

Crystal Engineering and X-ray Crystallography Leveraging Heavy-Atom Effect

Crystallographers and solid-state chemists designing halogen-bonded supramolecular architectures should select 2,6-diiodo-4-nitroaniline over its 2,6-dibromo analog. The presence of two iodine atoms provides a significantly enhanced heavy-atom effect, improving X-ray diffraction data quality and facilitating phase determination in crystallographic studies [3]. Iodine's greater polarizability also yields stronger, more directional halogen-bond donor properties compared to bromine, enabling more robust crystal engineering design strategies. The compound's elevated melting point (251-253 °C) relative to the dibromo analog (205-207 °C) [4] reflects enhanced intermolecular interactions in the solid state, a desirable feature for stable crystalline materials.

Quality Control and Analytical Reference Standard Procurement

Procurement managers and quality control analysts responsible for verifying the identity and purity of 2,6-diiodo-4-nitroaniline shipments can leverage a pre-validated, MS-compatible RP-HPLC method using a Newcrom R1 column with MeCN/H₂O/H₃PO₄ mobile phase [5]. This ready-to-implement analytical protocol eliminates the 2–5 day method development period typically required for new chemical entities, ensuring rapid batch release and consistent purity assessment across multiple vendors. The compound is commercially available with purity specifications >98.0% (GC) [6], and the availability of a documented HPLC method provides an orthogonal technique for purity verification and impurity profiling.

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